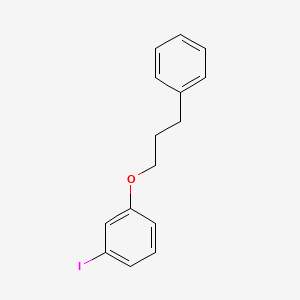
1-Iodo-3-(3-phenylpropoxy)benzene
Cat. No. B7858423
M. Wt: 338.18 g/mol
InChI Key: STAZWJDOABUWSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08445684B2
Procedure details


In a 100 mL round-bottom flask was placed 3-phenyl-1-propanol (2.00 g, 14.7 mmol, 1.5 equiv.), 3-iodophenol (2.16 g, 9.82 mmol) , triphenylphosphine (3.85 g, 14.7 mmol, 1.5 equiv.) and THF (40 mL). The mixture was stirred in a small ice bath. Neat diethyl azodicarboxylate (2.30 mL, 14.6 mmol, 1.5 equiv.) was added over a period of 30 min. The mixture was stirred in the ice bath for 20 h, then the bath was removed, and stirring was continued for 24 h at room temperature. The resulting mixture was concentrated under vacuum and diluted with EtOAc (200 mL). The solution was washed with brine (60 mL) and dried over Na2SO4. After evaporation, the residue was chromatographed on silica gel with EtOAc/petroleum ether 1:50. This resulted in 3.30 g (99%) of 1-iodo-3-(3-phenylpropoxy)benzene as light-yellow oil. 1H NMR (CDCl3, TMS, 300 MHz) δ 7.34-7.25 (m, 7H), 6.98 (t, 1H, J=8.0 Hz), 6.84 (dd, 1H, J=2.0, 8.2 Hz), 3.92 (t, 2H, J=6.5 Hz), 2.79 (t, 2H, J=7.7 Hz), 2.08 (m, 2H).



Name
diethyl azodicarboxylate
Quantity
2.3 mL
Type
reactant
Reaction Step Four

[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
[C:1]1([CH2:7][CH2:8][CH2:9][OH:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[I:11][C:12]1[CH:13]=[C:14](O)[CH:15]=[CH:16][CH:17]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>C1COCC1>[I:11][C:12]1[CH:13]=[CH:14][CH:15]=[C:16]([O:10][CH2:9][CH2:8][CH2:7][C:1]2[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=2)[CH:17]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)CCCO
|
Step Two
|
Name
|
|
|
Quantity
|
2.16 g
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=C(C=CC1)O
|
Step Three
|
Name
|
|
|
Quantity
|
3.85 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Step Four
|
Name
|
diethyl azodicarboxylate
|
|
Quantity
|
2.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
N(=NC(=O)OCC)C(=O)OCC
|
Step Five
[Compound]
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred in a small ice bath
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In a 100 mL round-bottom flask was placed
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the bath was removed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting mixture was concentrated under vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with EtOAc (200 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The solution was washed with brine (60 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was chromatographed on silica gel with EtOAc/petroleum ether 1:50
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This resulted in 3.30 g (99%) of 1-iodo-3-(3-phenylpropoxy)benzene as light-yellow oil
|
Outcomes


Product
Details
Reaction Time |
24 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
IC1=CC(=CC=C1)OCCCC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
